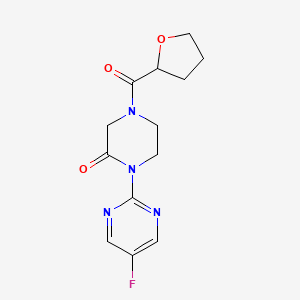

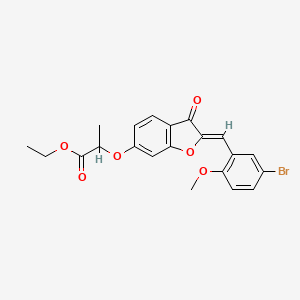

(1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine, commonly known as EMMA, is a chemical compound that belongs to the class of indole-based psychedelics. It has gained significant attention in recent years due to its potential use in scientific research as a tool for studying the human brain and its functions.

Applications De Recherche Scientifique

Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists

Research led by Sniecikowska et al. (2020) explored novel derivatives of methanamine with a focus on serotonin 5-HT1A receptors. They discovered compounds that acted as biased agonists with diverse signaling fingerprints, translating into distinct in vivo profiles. This research has implications for developing drug candidates for various central nervous system pathologies with enhanced therapeutic activity and reduced side effects (Sniecikowska et al., 2020).

Synthesis of Novel (2,3-Dihydro-1H-indol-5-ylmethyl)amine

Ogurtsov and Rakitin (2021) synthesized new (2,3-dihydro-1H-indol-5-ylmethyl)amine from a specific precursor. They characterized its structure through various spectroscopic techniques, suggesting its potential as an intermediate for producing substances with useful pharmacological properties (Ogurtsov & Rakitin, 2021).

Anticonvulsant Agents from Heterocyclic Schiff Bases

Pandey and Srivastava (2011) synthesized novel Schiff bases showing anticonvulsant activity. They employed various spectroscopy methods for chemical structure confirmation. The study found that several compounds exhibited significant seizures protection, highlighting the potential of these bases in medicinal chemistry (Pandey & Srivastava, 2011).

Iso-Pictet-Spengler Reactions for Access to Indole Core Structures

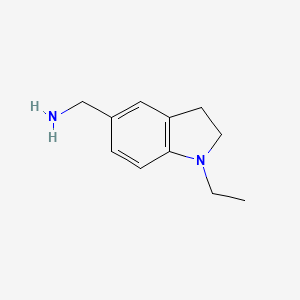

Schönherr and Leighton (2012) reported on enantioselective iso-Pictet-Spengler reactions involving (1H-indol-4-yl)methanamine. This method provided access to underexplored indole-based core structure motifs in medicinal chemistry, demonstrating potential applications in drug development (Schönherr & Leighton, 2012).

Other Notable Studies

- Novel synthesis techniques for indole derivatives, with potential in medicinal chemistry (Schlosser et al., 2015).

- Investigations into the potential of indole derivatives as anticancer agents through SIRT1 inhibition (Panathur et al., 2013).

Propriétés

IUPAC Name |

(1-ethyl-2,3-dihydroindol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-4,7H,2,5-6,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVAFKNXBLPWMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=CC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2432771.png)

![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)

![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)

![8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432778.png)

![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2432781.png)

![Benzyl[1-(pyridin-2-yl)ethyl]amine](/img/structure/B2432784.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone](/img/structure/B2432787.png)

![2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)